Di-Fmoc-3,4-diaminobenzoic acid

Vue d'ensemble

Description

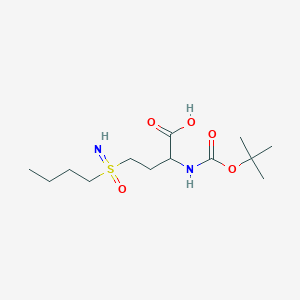

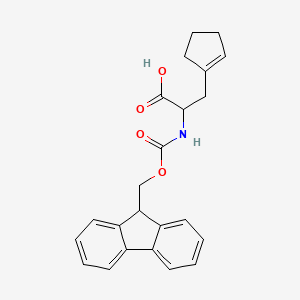

Di-Fmoc-3,4-diaminobenzoic acid is a chemical compound with the molecular formula C37H28N2O6 and a molecular weight of 596.63 . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of cyclic peptides, which are adapted for microwave-assisted solid-phase peptide synthesis, relies on the linker Di-Fmoc-3,4-diaminobenzoic acid . The protocol demonstrates the use of Gly, Ser, Arg, and Ile as C-terminal amino acids . Following synthesis, an N-acylurea moiety is generated at the C-terminal of the peptide . The resin-bound acylurea peptide is then deprotected and cleaved from the resin . The fully deprotected peptide undergoes thiolysis in an aqueous buffer, generating the thioester in situ . Ultimately, the head-to-tail cyclized peptide is obtained via native chemical ligation .Physical And Chemical Properties Analysis

Di-Fmoc-3,4-diaminobenzoic acid is a solid substance . It has a predicted boiling point of 745.02°C at 760 mmHg , and a predicted density of 1.39 g/cm3 . It should be stored at 4°C .Applications De Recherche Scientifique

1. Synthesis of Preloaded Diaminobenzoate Resin

- Application Summary: Di-Fmoc-3,4-diaminobenzoic acid is used in a one-step method to synthesize 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which are then used to prepare preloaded diaminobenzoate resin .

- Methods of Application: The coupling of free diaminobenzoic acid and Fmoc-amino acids gives pure products in 40−94% yield without any purification step in addition to precipitation except for histidine .

- Results or Outcomes: This method was used to prepare unusual amino acid derivatives, namely, (2-naphthyl) alanine and 6-aminohexanoic acid derivatives, in 50 and 65% yield, respectively .

2. Synthesis of Cyclic and Disulfide Rich Proteins

- Application Summary: Di-Fmoc-3,4-diaminobenzoic acid is used in a protocol for synthesizing cyclic peptides adapted for microwave assisted solid phase peptide synthesis .

- Methods of Application: The protocol relies on the linker Di-Fmoc-3,4-diaminobenzoic acid, and demonstrates the use of Gly, Ser, Arg and Ile as C-terminal amino acids . Following synthesis, an N-acylurea moiety is generated at the C-terminal of the peptide; the resin bound acylurea peptide is then deprotected and cleaved from the resin. The fully deprotected peptide undergoes thiolysis in aqueous buffer, generating the thioester in situ .

- Results or Outcomes: The head-to-tail cyclized peptide is obtained via native chemical ligation . Two naturally occurring cyclic peptides, the prototypical Möbius cyclotide kalata B1 and SFTI-1 were synthesized efficiently, avoiding potential branching at the diamino linker, using the optimized protocol .

Safety And Hazards

Di-Fmoc-3,4-diaminobenzoic acid should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided . In case of ingestion, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .

Orientations Futures

The development of synthetic methodologies for cyclic peptides, including those involving Di-Fmoc-3,4-diaminobenzoic acid, is driven by the discovery of cyclic peptide drug scaffolds . There is always room for new methods to modify the existing methods to improve yield, purity, and synthesis time . The current century has witnessed a lot of progress in the field of peptide synthesis, including developments in new synthetic strategies, suitable selection of protecting groups, and introduction of efficient coupling reagents, as well as the development of automated peptide synthesizers .

Propriétés

IUPAC Name |

3,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H28N2O6/c40-35(41)22-17-18-33(38-36(42)44-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)34(19-22)39-37(43)45-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-19,31-32H,20-21H2,(H,38,42)(H,39,43)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULLCIOIUDBVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-Fmoc-3,4-diaminobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)

![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)

![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)

![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)